pent-4-yn-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Pent-4-yn-2-amine” is an organic compound with the molecular formula C5H9N . It has a molecular weight of 83.13 . The IUPAC name for this compound is (1S)-1-methyl-3-butynylamine .
Synthesis Analysis
The synthesis of “this compound” involves a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .
Chemical Reactions Analysis
Amines, including “this compound”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .
Mechanism of Action
Target of Action
Pent-4-yn-2-amine is a chemical compound with the formula C5H9N The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it can participate in multi-component reactions . A plausible reaction mechanism involves Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehyde to give dimethyl 2-(prop-2-yn-1-ylidene)malonate and subsequent nucleophilic addition of cyclic amine to the latter .
Biochemical Pathways
It’s known that it can participate in multi-component reactions, which suggests it may interact with various biochemical pathways .
Result of Action
It’s known that it can participate in multi-component reactions
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of pent-4-yn-2-amine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of pent-4-yn-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "But-2-yne", "Ethylamine", "Sodium amide", "Bromoethane", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: But-2-yne is reacted with bromoethane in the presence of sodium amide to form pent-4-yn-2-ene.", "Step 2: Pent-4-yn-2-ene is then reacted with ethylamine in the presence of sodium hydroxide to form pent-4-yn-2-en-1-amine.", "Step 3: The resulting pent-4-yn-2-en-1-amine is then hydrogenated using hydrogen gas and a palladium catalyst to form pent-4-yn-2-amine.", "Step 4: The final product is purified by recrystallization from water and drying under vacuum." ] } | |
CAS No. |
58456-49-8 |
Molecular Formula |
C5H9N |
Molecular Weight |
83.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.